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Compound of Interest

Compound Name: 4-Chloro Trazodone hydrochloride

Cat. No.: B1431229

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Trazodone hydrochloride is an analog of Trazodone hydrochloride, a well-
established antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).
As an analytical standard and potential impurity or metabolite of Trazodone, a thorough
understanding of its spectroscopic properties is crucial for quality control, metabolic studies,
and new drug development. This technical guide provides a comprehensive overview of the
spectroscopic analysis of 4-Chloro Trazodone hydrochloride, covering Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While complete,
officially published spectral data for 4-Chloro Trazodone hydrochloride is not readily
available in the public domain, this guide utilizes data from commercially available standards
and provides a comparative analysis with the well-characterized parent compound, Trazodone
hydrochloride.

Chemical Structure

4-Chloro Trazodone hydrochloride is structurally similar to Trazodone hydrochloride, with the
key difference being the substitution of a chlorine atom at the fourth position of the
phenylpiperazine moiety.

IUPAC Name: 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-
one hydrochloride
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Spectroscopic Data

Due to the limited availability of public domain spectra for 4-Chloro Trazodone hydrochloride,
the following tables provide a summary of expected and reported data, with comparative data
for Trazodone hydrochloride for reference. The data for the 4-chloro analog is based on
information from suppliers of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data

_ Trazodone Hydrochloride 4-Chloro Trazodone
Assignment )
(Reference) Hydrochloride (Expected)
Aromatic Protons
_ o 5 7.20-7.80 (m, 4H)  7.20-7.80 (m, 4H)
(triazolopyridine)
Aromatic Protons 0 ~7.25 (d, 2H), ~6.90 (d, 2H)
4 6.80-7.30 (m, 4H)
(chlorophenyl) (AA'BB' system)
-NCHz2- (propyl) 0 ~4.15 (t, 2H) 0 ~4.15 (t, 2H)
-CHz- (propyl, middle) 0 ~2.10 (quint, 2H) 0 ~2.10 (quint, 2H)
-NCHz2- (piperazine, propyl
NCHz- (pip Propy & ~2.60 (t, 2H) & ~2.60 (t, 2H)
side)
-NCHz2- (piperazine, ring) 0 ~3.20 (t, 4H) 0 ~3.20 (t, 4H)
-NCHz2- (piperazine, ring) 0 ~2.70 (t, 4H) 0 ~2.70 (t, 4H)

Note: Chemical shifts (0) are in ppm. The expected spectrum for the 4-chloro derivative will
show a simplification of the chlorophenyl proton signals from a complex multiplet to a more
defined AA'BB' system due to the para-substitution.

Table 2: 13C NMR Spectroscopic Data
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] Trazodone Hydrochloride 4-Chloro Trazodone
Assignment )
(Reference) Hydrochloride (Expected)
C=0 ~155 ~155
Aromatic Carbons
_ o 110-150 110-150
(triazolopyridine)
Aromatic Carbons ~117 (C3"), ~129 (C2"), ~128
115-152
(chlorophenyl) (C4'-Cl), ~150 (C1)
-NCHz2- (propyl) ~58 ~58
-CH2- (propyl, middle) ~25 ~25
-NCHz2- (piperazine, propyl
| 2- (pip propy 53 53
side)
-NCHz2- (piperazine, ring) ~48 ~48

Note: The primary difference in the 3C NMR spectrum is expected in the chemical shifts of the
carbons in the chlorophenyl ring, particularly the carbon bearing the chlorine atom (C4").

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm~?) Assignment

~3400 N-H stretch (from hydrochloride salt)

~3050 Aromatic C-H stretch

~2950, ~2850 Aliphatic C-H stretch

~1660 C=0 stretch (amide)

~1600, ~1480 C=C stretch (aromatic)

~1240 C-N stretch

~820 C-H out-of-plane bend (para-substituted phenyl)
~750 C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter Value (for 4-Chloro Trazodone)
Molecular Formula C19H22CINsO

Molecular Weight 371.87 g/mol

Monoisotopic Mass 371.1513 Da

Expected [M+H]* 372.1587

] m/z 195 (4-chlorophenylpiperazine fragment),
Key Fragmentation lons ] o
m/z 177 (triazolopyridinone-propyl fragment)

Experimental Protocols
Sample Preparation

 NMR: Dissolve approximately 5-10 mg of 4-Chloro Trazodone hydrochloride in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs, or D20). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).
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e IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

o MS (ESI): Prepare a dilute solution of the sample (e.g., 1 ug/mL) in a suitable solvent system
such as acetonitrile/water with 0.1% formic acid for positive ion mode analysis.

Instrumentation and Analysis

* NMR: Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¢ IR: Record the FT-IR spectrum using an ATR accessory over a range of 4000-400 cm~1.

o MS: Perform mass analysis using an electrospray ionization (ESI) source coupled to a
guadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. Obtain a full scan mass
spectrum to determine the [M+H]* ion and perform tandem MS (MS/MS) to elucidate the

fragmentation pattern.

Signaling Pathway and Experimental Workflow
Trazodone's Mechanism of Action: SARI

Trazodone and its analogs, including 4-Chloro Trazodone, are classified as Serotonin
Antagonist and Reuptake Inhibitors (SARIs). Their primary mechanism of action involves a dual

effect on the serotonergic system.[4]
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Caption: Mechanism of action of 4-Chloro Trazodone as a SARI.

This diagram illustrates that 4-Chloro Trazodone both inhibits the reuptake of serotonin by
blocking the serotonin transporter (SERT) and antagonizes the 5-HT2A receptor, modulating
downstream signaling pathways.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of a
pharmaceutical compound.
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Caption: Workflow for the spectroscopic analysis of 4-Chloro Trazodone HCI.

This workflow outlines the process from obtaining the sample to the final analysis and reporting
of the spectroscopic data.

Conclusion

The spectroscopic analysis of 4-Chloro Trazodone hydrochloride is a critical aspect of its
characterization for use as an analytical standard and in pharmaceutical research. While a
complete set of publicly available spectral data is currently limited, this guide provides the
expected spectroscopic features based on its chemical structure and in comparison to its
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parent compound, Trazodone hydrochloride. The provided experimental protocols and
workflows offer a solid foundation for researchers to perform a comprehensive analysis of this
compound. Further publication of detailed spectroscopic data by manufacturers or researchers
would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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